molecular formula C8H11NO B082676 2-Methoxy-N-methylaniline CAS No. 10541-78-3

2-Methoxy-N-methylaniline

Cat. No.: B082676
CAS No.: 10541-78-3
M. Wt: 137.18 g/mol
InChI Key: KNZWULOUXYKBLH-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylaniline is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the ortho position and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2-Methoxy-N-methylaniline is utilized in various scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for diverse chemical modifications.

  • Biology: : The compound is used in biochemical studies to understand the interactions of methoxylated anilines with biological systems.

  • Medicine: : Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

  • Industry: : It is employed in the production of agrochemicals, polymers, and other industrial chemicals due to its reactivity and stability.

Safety and Hazards

2-Methoxy-N-methylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methoxy-N-methylaniline are not well-studied. It is known that aniline derivatives can interact with various enzymes and proteins. For instance, N-methylaniline, a related compound, has been shown to undergo methylation reactions with methanol, catalyzed by cyclometalated ruthenium complexes

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that aniline derivatives can undergo various chemical reactions, which could potentially lead to changes in their effects on cellular function over time .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Aniline and its derivatives are known to undergo various metabolic reactions, including oxidation and conjugation . It is possible that this compound could be metabolized through similar pathways, but this would need to be confirmed through experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-N-methylaniline can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of cyclometalated ruthenium complexes as catalysts. Methanol is used as the methylating agent, and the reaction is carried out under mild conditions (60°C) with sodium hydroxide as the base .

Chemical Reactions Analysis

2-Methoxy-N-methylaniline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically quinone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

  • Substitution: : Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Comparison with Similar Compounds

2-Methoxy-N-methylaniline can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable in specific chemical and industrial processes.

Properties

IUPAC Name

2-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZWULOUXYKBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374852
Record name 2-Methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-78-3
Record name 2-Methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold solution of 9.0 g of N-formyl o-anisidine in 50 mL of THF was added 66 mL of a 1M solution of LAH in THF dropwise at 0° C. After complete addition the reaction mixture was stirred at 0° C. for one h. The reaction was then quenched with ethyl acetate, then with a saturated solution of NH4Cl. The mixture was extracted with ether, the combined extracts were dried over magnesium sulfate, and the solvent was removed to give 6.0 g of product. 1H NMR (300 MHz, CDCl3) δ 2.85 (s, 3H), 3.83 (s, 3H), 4.16 (s, 1H), 6.61 (dd, 1H), 6.69 (m, 1H), 6.75 (dd, 1H), 6.87 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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